molecular formula C11H17N3 B1357417 2-(2-Methylpiperidin-1-yl)pyridin-3-amine CAS No. 926200-51-3

2-(2-Methylpiperidin-1-yl)pyridin-3-amine

Cat. No. B1357417
CAS RN: 926200-51-3
M. Wt: 191.27 g/mol
InChI Key: YXEBYYZOEUAFTQ-UHFFFAOYSA-N
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Description

“2-(2-Methylpiperidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H17N3. It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry . This compound is particularly useful for the preparation of drug candidates containing hindered amine motifs .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylpiperidin-1-yl)pyridin-3-amine” is characterized by a pyridine ring attached to a methylpiperidine group . The InChI code for this compound is 1S/C11H17N3/c1-9-5-2-3-8-14(9)10-6-4-7-13-11(10)12/h4,6-7,9H,2-3,5,8H2,1H3,(H2,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Methylpiperidin-1-yl)pyridin-3-amine” is 191.28 g/mol . The InChI code for this compound is 1S/C11H17N3/c1-9-5-2-3-8-14(9)10-6-4-7-13-11(10)12/h4,6-7,9H,2-3,5,8H2,1H3,(H2,12,13) .

Scientific Research Applications

Pharmaceutical Applications

Piperidines, a class of compounds that includes 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Drug Discovery

The piperidine moiety, a structural component of 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, is frequently used in the discovery and biological evaluation of potential drugs . This is due to its presence in many biologically active compounds.

Anti-Fibrosis Activity

Pyridine derivatives, which include 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, have been studied for their anti-fibrosis activity . Some compounds have shown promising results in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium in vitro .

Anticancer Activity

Compounds containing a pyridine moiety, such as 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, have been synthesized and evaluated for their anticancer activity . For example, certain pyrimidine derivatives have shown anti-cancer activity against several cancer cell lines .

Synthesis of Biologically Active Compounds

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, is an important task of modern organic chemistry . These compounds are often used as building blocks in the synthesis of biologically active compounds.

Antimicrobial and Antiviral Activity

Pyrimidine derivatives, which can be structurally related to 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, are known to exhibit antimicrobial and antiviral activities .

properties

IUPAC Name

2-(2-methylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-5-2-3-8-14(9)11-10(12)6-4-7-13-11/h4,6-7,9H,2-3,5,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEBYYZOEUAFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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